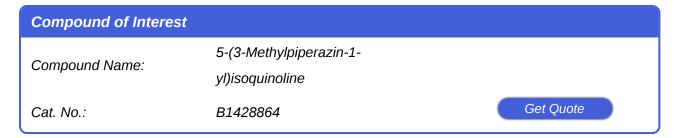


The Therapeutic Potential of Isoquinoline-Piperazine Derivatives: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

The fusion of isoquinoline and piperazine moieties has given rise to a versatile class of compounds with a broad spectrum of therapeutic applications. These derivatives have demonstrated significant potential in addressing a range of challenging diseases, from neurodegenerative disorders and cancer to infectious diseases and metabolic conditions. This technical guide provides an in-depth overview of the core therapeutic applications, quantitative biological data, experimental methodologies, and underlying signaling pathways associated with isoquinoline-piperazine derivatives.

Core Therapeutic Applications

Isoquinoline-piperazine derivatives have emerged as promising candidates in several key therapeutic areas:

Neurodegenerative Diseases: These compounds have shown efficacy as tau prion inhibitors, which are implicated in the pathology of Alzheimer's disease and other tauopathies.[1][2]
 Additionally, specific derivatives act as potent and selective dopamine D3 receptor agonists, offering a potential therapeutic strategy for Parkinson's disease.[3] The ability of some of these compounds to penetrate the blood-brain barrier is a critical feature for treating central nervous system disorders.[1]



- Anticancer Activity: A significant body of research highlights the anticancer potential of these
 derivatives. They have been shown to act as potent antiproliferative agents against various
 cancer cell lines, including breast, colon, CNS, and melanoma cancers.[4][5][6][7][8] One of
 the key mechanisms of action is the inhibition of the Epidermal Growth Factor ReceptorTyrosine Kinase (EGFR-TK), a crucial target in cancer therapy.[4]
- Antimicrobial Agents: The isoquinoline-piperazine scaffold has proven to be a valuable template for the development of novel antimicrobial agents.[9] Derivatives have exhibited activity against a range of pathogens, including bacteria, fungi, and viruses.[10][11] Notably, some compounds have shown potent activity against Influenza A virus (IAV) by inhibiting viral RNA transcription and replication.[12] Furthermore, they have demonstrated efficacy against Leishmania donovani, the parasite responsible for leishmaniasis.[13]
- Cardiovascular and Metabolic Diseases: Isoquinoline derivatives, in general, have been investigated for their cardiovascular effects, including α-adrenoceptor antagonism and potassium channel blocking, suggesting potential applications in treating hypertension and arrhythmias.[14] More specifically, quinoline-piperazine derivatives have been identified as potent α-glucosidase inhibitors, outperforming the standard drug acarbose, which is used to manage type 2 diabetes.[15]

Quantitative Data Summary

The following tables summarize the key quantitative data for various isoquinoline-piperazine derivatives across different therapeutic applications.

Table 1: Neuroprotective Activity



Compo und	Target/A ssay	EC50 (nM)	Ki (nM)	D2/D3 Selectiv ity (Ki ratio)	D2/D3 Selectiv ity (EC50 ratio)	Kp,uu	Referen ce
1	Tau prion formation	390	-	-	-	0.04	[1]
25	Tau prion formation	15	-	-	-	0.63	[1]
26	Tau aggregati on inhibitor	35	-	-	-	-	[1]
24a	D3 Receptor Binding	-	2.61	41.8	-	-	[3]
24a	D2 Receptor Binding	-	109	-	-	-	[3]
24c	D3 Receptor Binding	-	2.23	121	-	-	[3]
24c	D2 Receptor Binding	-	269	-	-	-	[3]
24a	D3 Function al Assay	0.49	-	-	157	-	[3]
24a	D2 Function al Assay	77	-	-	-	-	[3]



24c	D3 Function al Assay	0.52	-	-	223	-	[3]
24c	D2 Function al Assay	116	-	-	-	-	[3]

Table 2: Anticancer Activity

Compound	Cell Line	IC50 (μM)	Growth Inhibition (%)	Target	Reference
8i	Breast Cancer (in vitro)	-	-	EGFR-TK	[4]
17	Melanoma (SK-MEL-5)	-	-98.17	-	[5]
17	Colon Cancer (KM12)	-	-84.40	-	[5]
23	Breast Cancer (MDA-MB- 468)	1.00 (GI50)	-	-	[8]
25	Non-small cell lung cancer (HOP- 92)	1.35 (GI50)	-	-	[8]
C9	A549, HepG2, K562, PC-3	Potent	-	-	[16]

Table 3: Antimicrobial Activity



Compound	Organism/Viru s	IC50 (μM)	MIC (μg/mL)	Reference
4a, 4c, 6c, 6f, 6g, 6i, 9a-9d	Influenza A Virus (IAV)	0.88-4.92	-	[12]
9b	Influenza A Virus (IAV)	0.88-6.33	-	[12]
33	Leishmania donovani (amastigote)	<2.09-8.89	-	[13]
46	Leishmania donovani (amastigote)	<2.09-8.89	-	[13]
8d	Staphylococcus aureus	-	16	[17]
8d	Enterococcus faecium	-	128	[17]
8f	Staphylococcus aureus	-	32	[17]
8f	Streptococcus pneumoniae	-	32	[17]
8f	Enterococcus faecium	-	64	[17]
10g	S. aureus	-	0.03	[18]
10g	M. catarrhalis	-	0.06	[18]

Table 4: α -Glucosidase Inhibitory Activity



Compound	IC50 (μM)	Ki (μM)	Inhibition Type	Reference
6m	280.0	242.2	Uncompetitive	[15]
Acarbose (Standard)	750.7	-	-	[15]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

High-Content Phenotypic Screen for Tau Prion Formation

This assay was utilized to identify inhibitors of nascent tau prion formation.[1]

- Cell Line: T24(S) cells, which are HEK cells expressing a tau fragment with a diseaseassociated mutation.
- Assay Principle: The assay measures the aggregation of tau prions using fluorescence.
- Procedure:
 - Plate T24(S) cells in 384-well plates.
 - Add test compounds at various concentrations.
 - Induce tau prion formation.
 - After an incubation period, fix and stain the cells with a fluorescent dye that binds to tau aggregates.
 - Image the plates using a high-content imaging system.
 - Quantify the fluorescence intensity to determine the extent of tau aggregation.
- Data Analysis: Calculate EC50 values by plotting the percentage of inhibition against the compound concentration.



Dopamine D2 and D3 Receptor Binding Assays

These assays determine the binding affinity of compounds to dopamine receptors.[3]

- Receptor Source: Membranes from cells stably expressing human D2 or D3 receptors.
- Radioligand: [3H]Spiperone for D2 receptors and [3H]-(+)-PHNO for D3 receptors.
- Procedure:
 - Incubate the cell membranes with the radioligand and varying concentrations of the test compound in a suitable buffer.
 - After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.
 - Wash the filters to remove unbound radioactivity.
 - Measure the radioactivity retained on the filters using liquid scintillation counting.
- Data Analysis: Determine the Ki values by nonlinear regression analysis of the competition binding data using the Cheng-Prusoff equation.

[35S]GTPyS Functional Assays

This assay measures the agonist activity of compounds at G-protein coupled receptors.[3]

- Principle: Agonist binding to a G-protein coupled receptor stimulates the binding of [35S]GTPγS to the Gα subunit.
- Procedure:
 - Incubate cell membranes expressing the receptor of interest with [35S]GTPγS, GDP, and varying concentrations of the test compound.
 - After incubation, separate the bound and free [35S]GTPyS by filtration.
 - Measure the radioactivity on the filters.



• Data Analysis: Calculate EC50 values from the concentration-response curves.

In Vitro Anti-Influenza A Virus (IAV) Activity Assay

This assay evaluates the antiviral activity of compounds against IAV.[12]

- Cell Line: Madin-Darby canine kidney (MDCK) cells.
- Virus Strain: A/WSN/33 (H1N1) or other relevant strains.
- Procedure:
 - Seed MDCK cells in 96-well plates.
 - Infect the cells with IAV in the presence of varying concentrations of the test compounds.
 - After incubation, assess the cytopathic effect (CPE) or use a method like the MTT assay to determine cell viability.
- Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits the viral CPE or protects cells from virus-induced death by 50%.

In Vitro EGFR-TK Inhibition Assay

This assay measures the inhibitory activity of compounds against the EGFR-TK enzyme.[4]

- Enzyme Source: Recombinant human EGFR-TK.
- Substrate: A synthetic peptide substrate and ATP.
- Procedure:
 - Incubate the enzyme with the substrate, ATP, and varying concentrations of the test compound in a reaction buffer.
 - After the reaction, quantify the amount of phosphorylated substrate using a suitable method, such as ELISA or a fluorescence-based assay.
- Data Analysis: Determine the IC50 value from the dose-response curve.



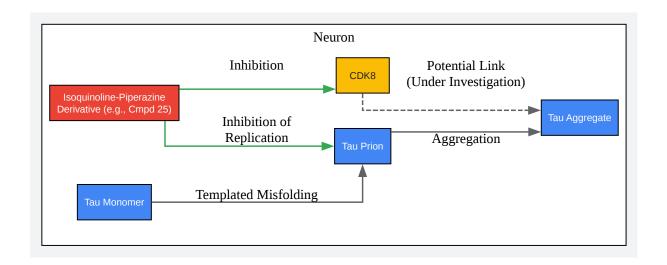
In Vivo Animal Models

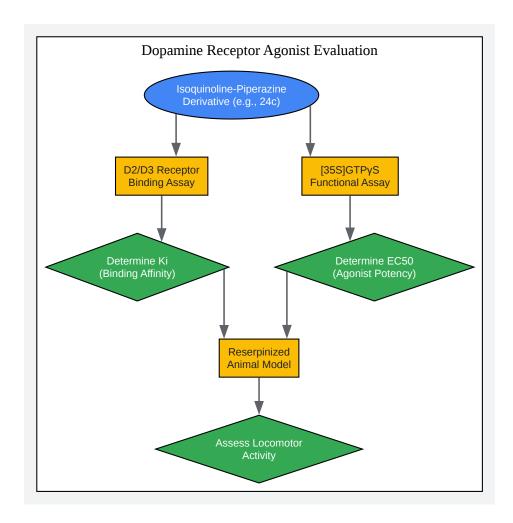
- Reserpinized Animal Model for Parkinson's Disease: Used to evaluate the locomotor activity of dopamine receptor agonists.[3]
- DMBA-Induced Rat Model for Breast Cancer: A chemically induced model of breast cancer used to assess the in vivo efficacy of anticancer agents.[4]
- Leishmania donovani/Golden Hamster Model: An in vivo model to test the efficacy of antileishmanial compounds.[13]

Signaling Pathways and Experimental Workflows

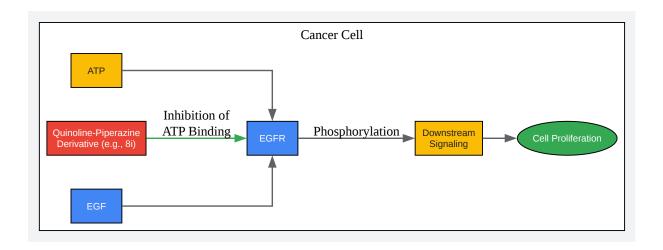
The following diagrams illustrate the key signaling pathways and experimental workflows associated with isoquinoline-piperazine derivatives.











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